molecular formula C23H19N3O2S B12738668 2H-Pyrazolo(4,3-c)quinoline, 4,5-dihydro-5-((4-methylphenyl)sulfonyl)-3-phenyl- CAS No. 103688-17-1

2H-Pyrazolo(4,3-c)quinoline, 4,5-dihydro-5-((4-methylphenyl)sulfonyl)-3-phenyl-

Cat. No.: B12738668
CAS No.: 103688-17-1
M. Wt: 401.5 g/mol
InChI Key: YZVTXHKAEFGHFD-UHFFFAOYSA-N
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Description

2H-Pyrazolo(4,3-c)quinoline, 4,5-dihydro-5-((4-methylphenyl)sulfonyl)-3-phenyl- is a complex organic compound with the molecular formula C19H19N3O3S

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Pyrazolo(4,3-c)quinoline, 4,5-dihydro-5-((4-methylphenyl)sulfonyl)-3-phenyl- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process might include continuous flow reactors and automated systems to maintain consistency and quality.

Chemical Reactions Analysis

Types of Reactions

2H-Pyrazolo(4,3-c)quinoline, 4,5-dihydro-5-((4-methylphenyl)sulfonyl)-3-phenyl- undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction may produce dihydroquinoline compounds.

Scientific Research Applications

2H-Pyrazolo(4,3-c)quinoline, 4,5-dihydro-5-((4-methylphenyl)sulfonyl)-3-phenyl- has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2H-Pyrazolo(4,3-c)quinoline, 4,5-dihydro-5-((4-methylphenyl)sulfonyl)-3-phenyl- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2H-Pyrazolo(4,3-c)quinoline: A parent compound with similar structural features.

    4,5-Dihydro-5-((4-methylphenyl)sulfonyl)-3-phenyl-quinoline: A related compound with slight structural modifications.

Uniqueness

2H-Pyrazolo(4,3-c)quinoline, 4,5-dihydro-5-((4-methylphenyl)sulfonyl)-3-phenyl- stands out due to its unique combination of functional groups, which confer specific chemical and biological properties

Properties

CAS No.

103688-17-1

Molecular Formula

C23H19N3O2S

Molecular Weight

401.5 g/mol

IUPAC Name

5-(4-methylphenyl)sulfonyl-3-phenyl-1,4-dihydropyrazolo[4,3-c]quinoline

InChI

InChI=1S/C23H19N3O2S/c1-16-11-13-18(14-12-16)29(27,28)26-15-20-22(17-7-3-2-4-8-17)24-25-23(20)19-9-5-6-10-21(19)26/h2-14H,15H2,1H3,(H,24,25)

InChI Key

YZVTXHKAEFGHFD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CC3=C(C4=CC=CC=C42)NN=C3C5=CC=CC=C5

Origin of Product

United States

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